

Application Notes and Protocols for Immunofluorescence Staining of DGAT2 in Hepatocytes

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These application notes provide a detailed protocol for the immunofluorescence staining of Diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes. DGAT2 is a key enzyme in triglyceride synthesis and a therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).^{[1][2][3]} Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of DGAT2, providing critical insights into its physiological and pathological roles.

Principle of the Method: Immunofluorescence utilizes specific antibodies to detect the target protein (DGAT2) within cells. A primary antibody binds to DGAT2, and a secondary antibody, conjugated to a fluorescent dye, binds to the primary antibody. This results in a fluorescent signal at the location of the target protein, which can be visualized using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize quantitative data on DGAT2 expression and its impact on hepatocyte metabolism from various studies.

Table 1: Impact of DGAT2 Modulation on Hepatic Triglyceride (TG) Content

Experimental Model	Condition	Change in Hepatic TG Content	Reference
Mice fed a fructose, saturated fat, and cholesterol (FPC) diet	Hepatocyte-specific Dgat2 knockout	~70% reduction	[1]
HepG2 cells	DGAT2 siRNA transfection	Significant decrease	[4]
HepG2 cells	Inhibition of MEK/ERK1/2 activation (U0126)	Increased intracellular TG	[4]
Human hepatoma (Huh7) cells	Incubation with oleic acid and DGAT1/DGAT2 inhibitors	Prevention of TG accretion	[5]

Table 2: Regulation of DGAT2 Expression in Hepatocytes

Cell Line	Treatment	Change in DGAT2 mRNA Expression	Reference
HepG2 cells	High glucose (25 mM)	Increased	[2]
HepG2 cells	Epidermal Growth Factor (EGF)	Decreased	[4]
HepG2 cells	MEK/ERK1/2 pathway inhibitors	Increased	[6]
Huh7 cells	Oleic acid with DGAT1 or DGAT2 inhibitors	No significant change	[5]

Experimental Protocols

I. Hepatocyte Culture and Treatment

This protocol is a general guideline and may need optimization for specific primary hepatocytes or cell lines (e.g., HepG2, Huh7).

Materials:

- Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Cell culture plates or coverslips
- Phosphate-buffered saline (PBS)
- Treatments of interest (e.g., oleic acid, glucose, inhibitors)

Procedure:

- Seed hepatocytes onto glass coverslips in a 24-well plate at an appropriate density to reach 70-80% confluency at the time of staining.
- Culture cells in a humidified incubator at 37°C with 5% CO₂.
- Once the desired confluency is reached, treat the cells with the compounds of interest for the specified duration. For example, to induce lipid droplet formation, incubate with 0.5 mM oleate for 12-24 hours.^[7]
- Wash the cells twice with PBS before proceeding to fixation.

II. Immunofluorescence Staining of DGAT2

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS
- Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS with 0.1% Tween-20 (PBST)

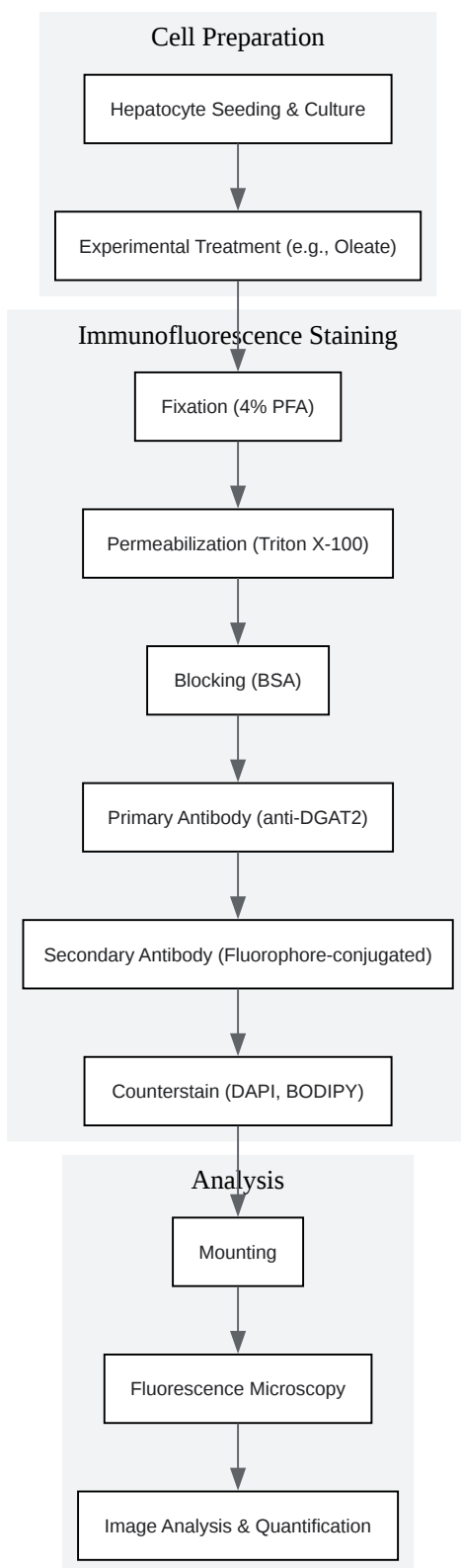
- Primary antibody: Rabbit anti-DGAT2 polyclonal antibody (e.g., Proteintech 17100-1-AP, Novus Biologicals NBP3-05769) or other validated antibody.[8][9]
- Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
- Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Lipid droplet stain (optional): BODIPY 493/503
- Antifade mounting medium

Procedure:

- Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibodies to access intracellular antigens.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary anti-DGAT2 antibody in the blocking buffer according to the manufacturer's recommendations (e.g., 1:200 to 1:1000). Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBST for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
- Washing: Wash the cells three times with PBST for 5 minutes each.
- Counterstaining (Optional):

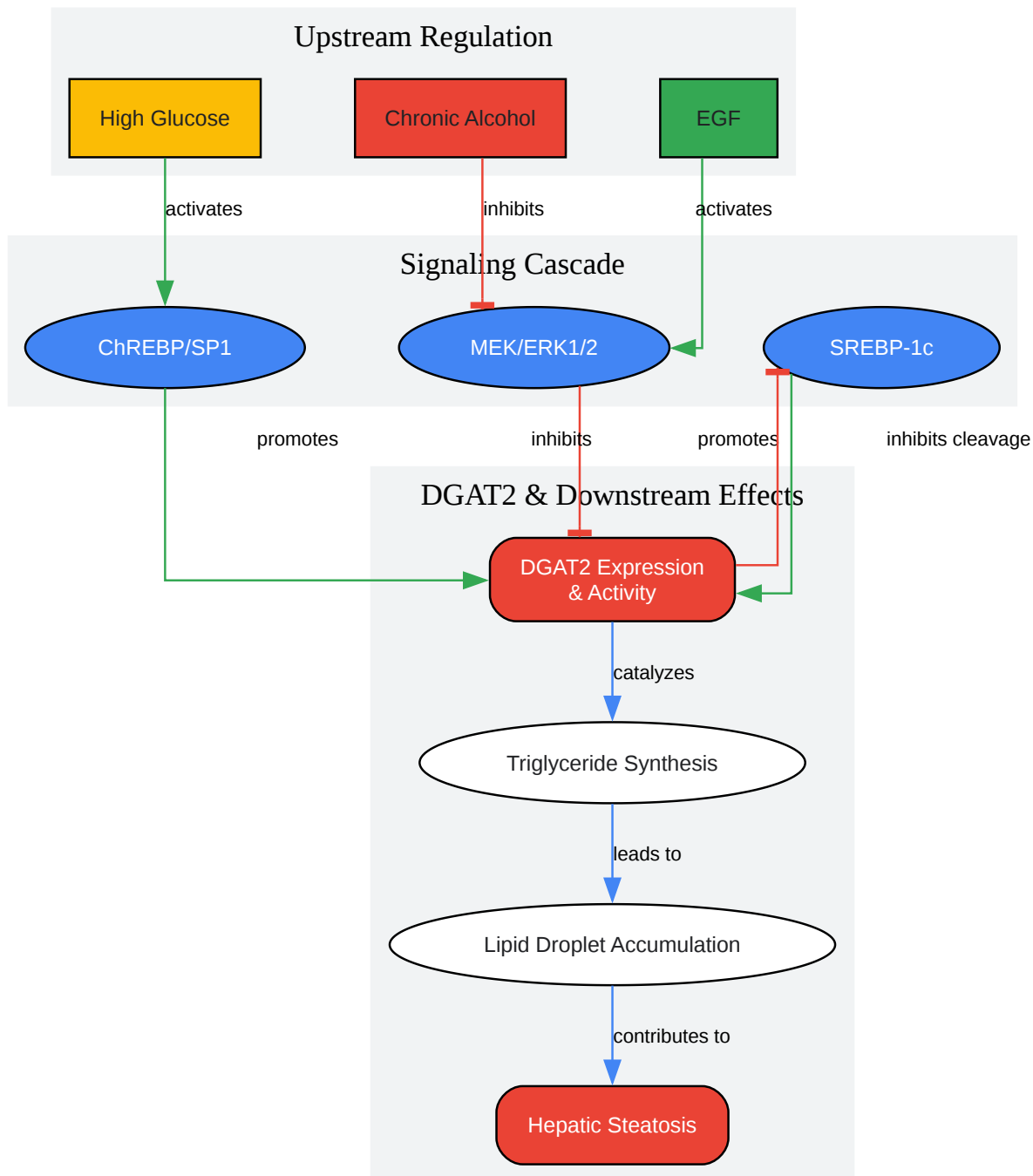
- For nuclear staining, incubate with DAPI solution for 5 minutes.
- For lipid droplet staining, incubate with BODIPY 493/503 solution.[\[7\]](#)
- Washing: Wash the cells twice with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the staining using a fluorescence or confocal microscope. DGAT2 is expected to localize to the endoplasmic reticulum (ER) and around lipid droplets.[\[1\]](#)[\[7\]](#)

Visualizations



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Caption: Workflow for DGAT2 immunofluorescence staining in hepatocytes.



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Caption: Simplified signaling pathways regulating DGAT2 in hepatocytes.

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